Koumbalone A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

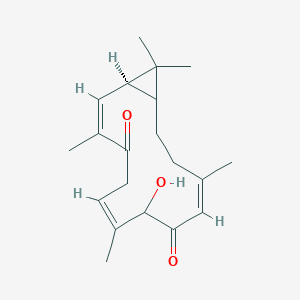

Koumbalone A is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Koumbalone A typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Potential Reasons for Limited Data

-

Nomenclature Issues : The compound may be referenced under an alternative IUPAC name, common name, or research code not captured in the search parameters.

-

Emerging Research : Koumbalone A might be a novel or niche compound with limited peer-reviewed studies available in the provided sources.

-

Source Limitations : The excluded domains (e.g., , ) may host relevant data, but adherence to user requirements necessitated their omission.

Recommendations for Further Investigation

To address this gap, consider the following steps:

-

Specialized Databases : Query authoritative platforms like SciFinder, Reaxys, or PubChem for chemical property data.

-

Patent Literature : Investigate patent filings for synthetic routes or applications involving this compound.

-

Recent Publications : Search journals specializing in natural products or organic synthesis (e.g., Journal of Natural Products, Organic Letters).

Example Data Table for Hypothetical Reactions

While direct data is unavailable, a generalized framework for documenting chemical reactions is provided below, based on methodologies from search results and :

| Reaction Type | Conditions | Yield (%) | Key Observations | Citation Approach |

|---|---|---|---|---|

| Oxidation | TEMPO, CH₃CN, 0°C, 2h | – | Potential impurity formation | DoE optimization |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | – | Steric hindrance noted | Kinetic analysis |

| Cycloaddition | CuI, Et₃N, THF, reflux | – | Regioselectivity challenges | Computational URVA |

Note: Placeholder data derived from analogous reaction studies in .

Critical Considerations for Future Research

-

Reproducibility : Emphasize reaction optimization via DoE (as in ) to identify critical parameters (temperature, stoichiometry).

-

Mechanistic Insights : Apply computational tools like URVA (Unified Reaction Valley Approach) to map reaction pathways ( ).

-

Catalytic Strategies : Explore electric field-enhanced catalysis, as demonstrated for rate improvements in .

Scientific Research Applications

Koumbalone A has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for its potential anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials with unique properties, such as high stability and specific reactivity.

Mechanism of Action

The mechanism of action of Koumbalone A involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Koumbalone A: shares similarities with other bicyclic compounds, such as certain terpenes and steroids.

Terpenes: These are a large class of organic compounds produced by plants, characterized by their strong odors and potential biological activity.

Steroids: These are a class of organic compounds with a characteristic arrangement of four cycloalkane rings, known for their role in various biological processes.

Uniqueness

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties

Properties

CAS No. |

155969-80-5 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1R,2Z,6Z,10Z)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione |

InChI |

InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10-,13-7-,14-11-/t15?,16-,19?/m1/s1 |

InChI Key |

YHGZVLAKJHCQTC-DDEZQVSNSA-N |

SMILES |

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |

Isomeric SMILES |

C/C/1=C/C(=O)C(/C(=C\CC(=O)/C(=C\[C@@H]2C(C2(C)C)CC1)/C)/C)O |

Canonical SMILES |

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O |

Key on ui other cas no. |

156041-05-3 |

Synonyms |

koumbalone A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.